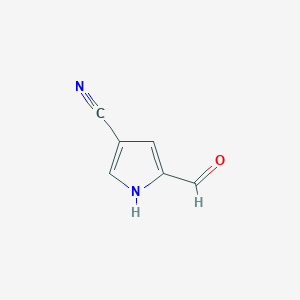

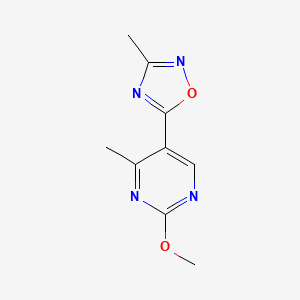

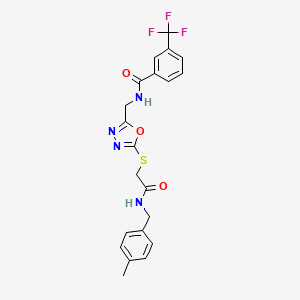

![molecular formula C16H19N3O3S B2956274 4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine CAS No. 339278-82-9](/img/structure/B2956274.png)

4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine, also known as PMSF, is a serine protease inhibitor that is widely used in biochemical and molecular biology research. It is a small molecule that selectively inhibits the activity of serine proteases by reacting with the active site serine residue of the enzyme. PMSF has been used for many years in various research applications, including protein purification, enzyme assays, and cell lysis.

Applications De Recherche Scientifique

Antimicrobial and Antibiotic Modulation

- Antimicrobial Activity : A study demonstrated the antimicrobial and modulating activity of a phenylsulfonyl morpholine derivative against standard and multi-resistant strains of bacteria and fungi. This compound showed potential in reducing the minimum inhibitory concentration (MIC) of certain antibiotics when used in combination, suggesting its role in combating antibiotic resistance (Oliveira et al., 2015).

Cancer Research and PI3K Pathway Inhibition

- PI3K-AKT-mTOR Pathway Inhibition : Research into morpholine derivatives, particularly 4-(pyrimidin-4-yl)morpholines, has highlighted their significance as privileged pharmacophores for inhibiting the PI3K and PIKK pathways. These pathways are crucial in cancer cell growth and survival, indicating the potential use of these compounds in cancer therapy (Hobbs et al., 2019).

Synthesis and Chemical Properties

- Green Synthesis of Derivatives : A green and efficient synthetic method for producing certain morpholine derivatives, which are important intermediates for pharmaceutical applications, has been developed. These derivatives have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, which are significant in the context of inflammation and cancer (Lei et al., 2017).

Antimicrobial Additives

- Incorporation into Surface Coatings and Inks : Novel pyrimidine derivatives, when physically incorporated into polyurethane varnish and printing ink paste, have shown excellent antimicrobial effects. This application suggests the potential of morpholine and pyrimidine derivatives in enhancing the antimicrobial properties of surface coatings and inks, contributing to the development of materials with built-in resistance to microbial growth (El‐Wahab et al., 2015).

Electrochemical Synthesis

- Electrochemical Synthesis for Biological Significance : An electrochemical approach has been used to synthesize 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green and one-pot procedure. These compounds are of potential biological significance, indicating the versatility of morpholine derivatives in chemical synthesis and their relevance in developing biologically active molecules (Nematollahi & Esmaili, 2010).

Propriétés

IUPAC Name |

4-[6-(benzenesulfonylmethyl)-2-methylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-13-17-14(11-16(18-13)19-7-9-22-10-8-19)12-23(20,21)15-5-3-2-4-6-15/h2-6,11H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKUSWDEPDSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

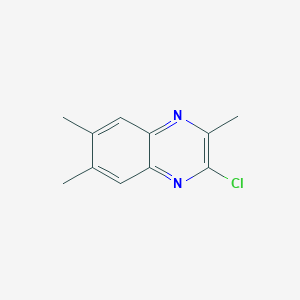

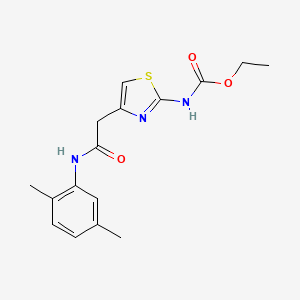

![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)

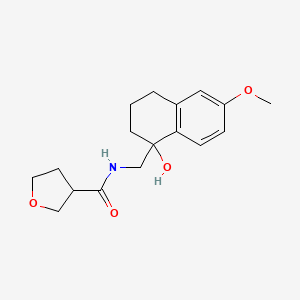

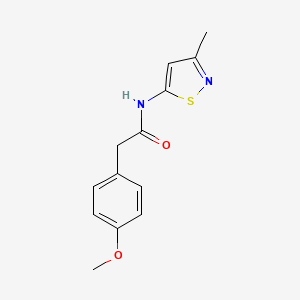

![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)

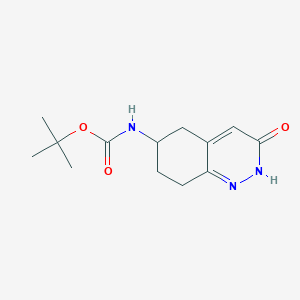

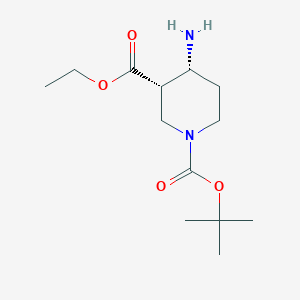

![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)

![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956214.png)